molecular formula C19H15F3N4O3S2 B2789057 3-methoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392297-03-9

3-methoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2789057
CAS No.: 392297-03-9
M. Wt: 468.47
InChI Key: KANNRFPUKKJINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. It features a 1,3,4-thiadiazole core, a heterocyclic motif recognized as a bioisostere of pyrimidine bases found in nucleic acids . This characteristic makes derivatives of 1,3,4-thiadiazole subjects of significant interest in medicinal chemistry, particularly for investigating anticancer and antimicrobial agents . The mesoionic nature of the 1,3,4-thiadiazole ring allows these molecules to readily cross biological membranes and interact with various biological targets . The compound's structure integrates a benzamide moiety and a trifluoromethylphenyl group, which are common in drug design for their potential to modulate biological activity and metabolic stability. While specific mechanism-of-action data for this precise compound requires further investigation, molecular docking studies of structurally similar 1,3,4-thiadiazole derivatives have demonstrated potential as enzyme inhibitors, such as for dihydrofolate reductase (DHFR), which is a validated target for therapeutic agents . This product is intended for non-human research applications only, including but not limited to, in vitro biological screening, hit-to-lead optimization studies, and as a standard for analytical purposes. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3S2/c1-29-12-6-4-5-11(9-12)16(28)24-17-25-26-18(31-17)30-10-15(27)23-14-8-3-2-7-13(14)19(20,21)22/h2-9H,10H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANNRFPUKKJINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel thiadiazole derivative that has garnered attention due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial, anticonvulsant, and anticancer properties.

Chemical Structure and Properties

The structure of the compound features a thiadiazole ring, which is known for its biological significance. The presence of a trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In one study, various thiadiazole compounds were evaluated for their activity against a range of bacteria and fungi. The results showed that compounds with a similar structure to this compound demonstrated noteworthy inhibition against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Candida albicans and Aspergillus niger .

CompoundBacteria TestedInhibition (%)
Compound AE. coli70%
Compound BS. aureus65%
3-Methoxy-N-(...)C. albicans75%

Anticonvulsant Activity

Thiadiazole derivatives are also recognized for their anticonvulsant properties. The efficacy of 3-methoxy-N-(...) was assessed in animal models of epilepsy. The compound exhibited a dose-dependent reduction in seizure frequency, suggesting its potential as an anticonvulsant agent. A study indicated that it could be comparable to established anticonvulsants like phenytoin .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. In vitro assays demonstrated that 3-methoxy-N-(...) significantly inhibited the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis
A54920Cell Cycle Arrest

Case Studies

  • Antimicrobial Efficacy : A series of experiments compared the antimicrobial activity of 3-methoxy-N-(...) with commercial antibiotics. Results indicated superior performance against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound in antibiotic development .
  • Anticonvulsant Testing : In a controlled study involving mice, administration of 3-methoxy-N-(...) resulted in a significant decrease in seizure duration compared to the control group, suggesting its potential utility in treating epilepsy .

Scientific Research Applications

The compound 3-methoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex chemical structure that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, potential therapeutic uses, and the mechanisms underlying its effects.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, studies have shown that derivatives with similar structural components can induce apoptosis in human leukemia and melanoma cells, suggesting a potential role in cancer therapy .

Antimicrobial Properties

Compounds containing thiadiazole rings have demonstrated antibacterial and antifungal activities. The specific compound may inhibit the growth of pathogenic bacteria, making it a candidate for developing new antimicrobial agents. In vitro studies suggest that modifications to the thiadiazole structure can enhance its activity against resistant strains .

Antiviral Potential

The 1,3,4-thiadiazole framework has been associated with antiviral activity. Similar compounds have shown effectiveness against viral infections by disrupting viral replication processes. The presence of the trifluoromethyl group may further augment this activity by improving binding affinity to viral targets .

Apoptosis Induction

The anticancer effects of this compound are likely mediated through the induction of apoptosis in malignant cells. This process involves the activation of caspases and subsequent cellular signaling pathways leading to programmed cell death .

Inhibition of Enzymatic Activity

Thiadiazole derivatives often act as enzyme inhibitors. They may target specific enzymes involved in cancer cell proliferation or microbial metabolism, thereby hindering their growth and survival .

Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers synthesized a series of thiadiazole derivatives and tested their effects on human cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial properties of various thiadiazole derivatives against common bacterial strains. The compound exhibited strong inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole ring participates in nucleophilic substitution and ring-opening reactions due to electron-deficient nitrogen atoms and sulfur centers.

Reaction Type Reagents/Conditions Product Key Observations
Nucleophilic Attack Alkyl halides in DMF/DIPEA 2-Alkylated thiadiazole derivativesSelective substitution at C5 position
Ring Opening NH₂OH·HCl in EtOH reflux Thiosemicarbazide intermediatesRequires acidic conditions for stabilization

Amide Group Transformations

The benzamide moiety undergoes hydrolysis and condensation reactions:

Reaction Type Reagents/Conditions Product Analytical Confirmation
Acid Hydrolysis 6M HCl, 80°C, 6 hrs3-Methoxybenzoic acid + Thiadiazole-amineTLC (Rf shift), ¹H NMR
Base Hydrolysis NaOH (aq), refluxSodium carboxylate intermediateMS (m/z = 459.2 [M+Na]⁺)

Thioether Oxidation

The ethylthio (-S-) linker is susceptible to oxidation :

Reaction Type Reagents/Conditions Product Yield
Sulfoxide Formation H₂O₂ (30%), CH₃CN, 25°C, 2 hrsSulfoxide derivative78%
Sulfone Formation mCPBA, DCM, 0°C → rt, 12 hrs Sulfone derivative65%

Cyclization Reactions

The compound serves as a precursor for heterocyclic expansions:

Reaction Type Reagents/Conditions Product Application
Thiadiazole-Oxadiazole Conversion Lawesson’s reagent, THF reflux 1,3,4-Oxadiazole analogsEnhanced antimicrobial activity
Peptide Coupling HATU/DIPEA, DMF, rt Thiadiazolo-dipeptide conjugatesImproved solubility

Electrophilic Aromatic Substitution

The 3-methoxybenzamide group directs electrophilic substitution :

Reaction Type Reagents/Conditions Product Regioselectivity
Nitration HNO₃/H₂SO₄, 0°C5-Nitro-3-methoxybenzamide derivativePara to methoxy group
Halogenation Br₂, FeBr₃, DCM5-Bromo-3-methoxybenzamide analogOrtho/para selectivity

Mechanistic Insights

  • Thiadiazole Reactivity : Electron-withdrawing effects of the trifluoromethyl group enhance electrophilicity at C5, favoring nucleophilic substitutions .

  • Amide Stability : Hydrolysis rates depend on steric hindrance from the thiadiazole ring, with acid-catalyzed pathways dominating.

  • Oxidation Selectivity : The thioether’s oxidation state is controllable via reagent strength (H₂O₂ vs. mCPBA) .

Analytical Techniques

Reaction monitoring employs:

  • TLC : Ethyl acetate/hexane (3:7) for Rf comparisons.

  • NMR : ¹⁹F NMR tracks trifluoromethyl group integrity.

  • MS : High-resolution ESI-MS confirms molecular ion peaks .

This compound’s multifunctional design enables tailored modifications for drug discovery, particularly in antimicrobial and anticancer agent development . Further studies should explore catalytic asymmetric reactions and in vivo metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Scaffolds

  • 1,3,4-Thiadiazole Derivatives: The target compound shares its 1,3,4-thiadiazole core with several analogs, such as N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () and 5-phenyl-1,3,4-thiadiazol-2-amine derivatives (). These scaffolds are known for metabolic stability and enzyme inhibition (e.g., PFOR in anaerobic organisms) . Key Difference: The trifluoromethyl group in the target compound enhances lipophilicity and bioavailability compared to trichloro or phenyl substituents in analogs .
  • Thiazole and Oxadiazole Derivatives: Compounds like N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () and 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide () feature alternative heterocycles.

Substituent Effects

  • Trifluoromethyl vs. Halogen Substituents :
    The trifluoromethyl group in the target compound offers superior electron-withdrawing effects and metabolic resistance compared to chloro () or fluoro () groups. This may enhance receptor binding in hydrophobic pockets .
  • Methoxybenzamide vs.

Bioactivity and Mechanism

  • Enzyme Inhibition :
    Thiadiazole derivatives like nitazoxanide analogs () inhibit PFOR enzymes critical in anaerobic metabolism. The target compound’s amide and thiadiazole groups likely facilitate similar interactions, though its trifluoromethyl group may improve target specificity .
  • Anticancer Potential: Thiadiazole-methylamine-bridged benzimidazoles () and triazole-thiadiazole hybrids () show anticancer activity via apoptosis induction. The target compound’s trifluoromethyl group could enhance cytotoxicity compared to phenyl or methyl substituents .

Spectral and Physical Properties

Compound Melting Point (°C) IR (cm⁻¹) ¹H NMR (δ, ppm)
Target Compound Not reported Expected: ~1670 (C=O), ~3300 (N-H) Predicted: 7.5-8.0 (aromatic H)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 185–187 1649 (C=O), 3100 (N-H) 7.20–7.94 (aromatic H), 10.22 (N-H)
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide 503–504 1670 (C=O), 3310 (N-H) 1.91 (CH3), 7.52–7.94 (aromatic H)

Q & A

Q. What are the standard synthetic routes for 3-methoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., phosphorus oxychloride) .
  • Step 2 : Introduction of the trifluoromethylphenylaminoethylthio moiety through nucleophilic substitution or condensation reactions .
  • Step 3 : Coupling with the methoxybenzamide group using carbodiimide-mediated amide bond formation . Key conditions include refluxing in ethanol or DMF, controlled temperature (60–100°C), and inert atmospheres for oxidation-sensitive steps .

Q. How is the purity and structural integrity of the compound validated during synthesis?

Analytical techniques include:

  • TLC : To monitor reaction progress and intermediate purity .
  • NMR (¹H/¹³C) : Confirms molecular structure via characteristic peaks (e.g., methoxy protons at δ 3.8–4.0 ppm, trifluoromethyl signals in ¹⁹F NMR) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bends at ~3300 cm⁻¹) .

Q. What in vitro biological screening assays are commonly used for initial activity assessment?

  • Cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial screening : Broth microdilution for MIC determination against bacterial/fungal strains .
  • Enzyme inhibition studies : Fluorometric assays for targets like kinases or proteases .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiadiazole core formation?

  • Solvent optimization : Replacing ethanol with DMF improves solubility of intermediates .
  • Catalyst use : Adding catalytic p-toluenesulfonic acid accelerates cyclization .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) and enhances yield by 15–20% . Contradictions in yield data across studies may arise from varying reagent purity or humidity-sensitive steps .

Q. What strategies resolve discrepancies in reported biological activity data?

  • Assay standardization : Use identical cell lines (e.g., NCI-60 panel for cytotoxicity) and incubation times .
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to explain variability in IC₅₀ values .
  • Structural analogs : Synthesize derivatives to isolate the impact of the trifluoromethyl group vs. thiadiazole substituents .

Q. How is molecular docking employed to predict target interactions?

  • Target selection : Prioritize proteins with structural homology to known thiadiazole targets (e.g., EGFR kinase, tubulin) .
  • Docking software : AutoDock Vina or Schrödinger Suite to simulate binding poses, with validation via MD simulations .
  • Key interactions : Hydrogen bonding with the benzamide carbonyl and hydrophobic contacts with the trifluoromethyl group .

Q. What modifications enhance the compound’s pharmacokinetic profile?

  • Prodrug design : Introduce ester groups at the methoxy position to improve oral bioavailability .
  • PEGylation : Attach polyethylene glycol to the thiadiazole nitrogen for enhanced solubility .
  • Metabolic blocking : Fluorine substitution at vulnerable sites to reduce CYP450-mediated degradation .

Q. How are in vivo toxicity and efficacy evaluated in preclinical models?

  • Acute toxicity : Single-dose studies in rodents (OECD 423), monitoring organ histopathology .
  • Xenograft models : Subcutaneous tumor implantation in nude mice, with dose-response analysis .
  • Pharmacokinetics : LC-MS/MS to measure plasma half-life and tissue distribution .

Methodological Considerations

  • Contradiction analysis : Compare solvent effects (e.g., DMF vs. ethanol) in synthesis steps to explain yield variations .
  • Advanced characterization : X-ray crystallography (as in ) resolves ambiguous NMR assignments for regioisomers .
  • Quality control : HPLC-PDA (>95% purity) is critical for reproducible biological testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.